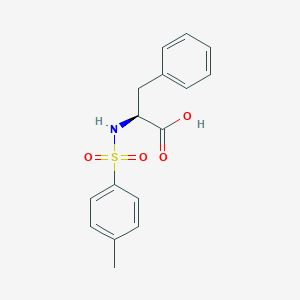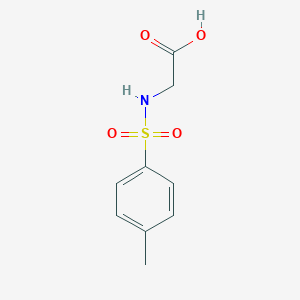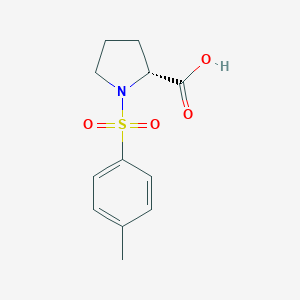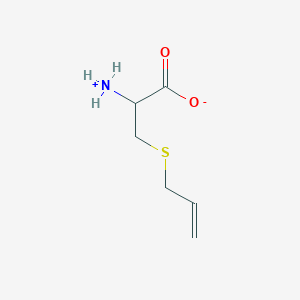
S-allyl-L-cysteine
Übersicht
Beschreibung
S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid found in garlic. It exhibits a wide range of biological activities such as antioxidant, anti-cancer, antihepatotoxic, neuroprotective, and neurotrophic activity . SAC has potent activity in several animal models of ischemic injury and Alzheimer’s disease .
Synthesis Analysis
SAC is the most abundant organosulfur compound derived from garlic (Allium sativum) and is biosynthesized by hydrolysis of γ-glutamyl-S-allyl-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase . In the practical application of Bacillus licheniformis γ-glutamyltranspeptidase (BlGGT), a straightforward enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine (GSAC) has been described, involving glutamine as the γ-glutamyl donor and S-allyl-L-cysteine as the acceptor .
Molecular Structure Analysis
The molecular formula of SAC is C6H11NO2S . The molecular weight is 161.22 g/mol . The InChI string is InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) .
Chemical Reactions Analysis
SAC has been shown to have potent antioxidant effects, protecting the body against oxidative stress and damage caused by free radicals . It fights the reactive oxygen species (ROS) by downregulation of NOX (NADPH oxidizing) enzymes . It can directly interact to reduce the cellular levels of different types of ROS produced by a variety of peroxidases .
Physical And Chemical Properties Analysis
SAC shows stable properties under tested conditions . Its acute/subacute toxicity is very minor in mice and rats (LD50 value >54.7 mM/kg po; >20 mM/kg ip) .
Wissenschaftliche Forschungsanwendungen
SAC improves nonalcoholic fatty liver disease in type 2 diabetes by regulating hepatic lipogenesis and glucose metabolism (Takemura et al., 2013).
SAC and related compounds from Allium extracts have antioxidant properties and potential as anti-cancer agents (Cooper & Pinto, 2005).
Dietary supplementation of SAC improves health span in Caenorhabditis elegans, showing potential for health-promoting pharmaceuticals (Kim & Park, 2017).
SAC has neuroprotective effects in models of multiple sclerosis and Alzheimer's disease, mainly through antioxidant activity (Escribano et al., 2018).
SAC has potential as a radiopharmaceutical for sentinel lymph node detection (Pirmettis et al., 2012).
SAC is a sulfur-containing amino acid with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, and is effective in treating neurological diseases (Kosuge, 2019).
SAC reduces mortality and the incidence of stroke in animal models, indicating potential therapeutic applications for stroke prevention (Kim et al., 2006).
SAC has been shown to protect against cognitive deficits induced by lipopolysaccharide in rats, potentially through mechanisms involving the mitigation of oxidative stress and neuroinflammation (Zarezadeh et al., 2017).
Safety And Hazards
Zukünftige Richtungen
SAC has shown promising results in neurodegenerative disease and there is interest in it as a prototype for developing novel therapeutic drugs for neurological diseases . Further in vivo studies should be carried out to clarify the underlying mechanisms responsible for the neuroprotective effects of SAC .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894862 | |
| Record name | S-Allylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Allylcysteine | |
CAS RN |
21593-77-1 | |
| Record name | (+)-S-Allylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Allylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Allylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ALLYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



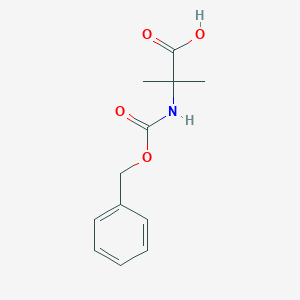
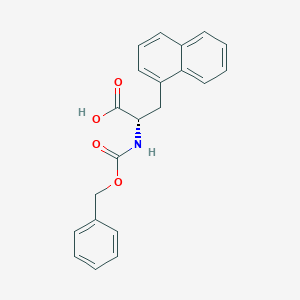
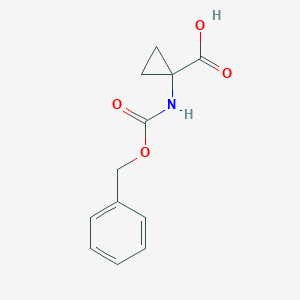
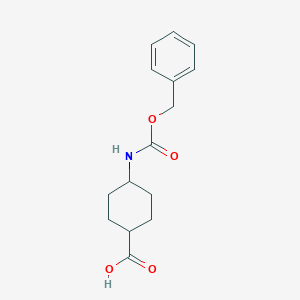
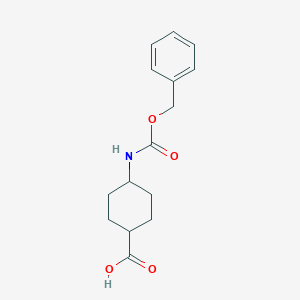
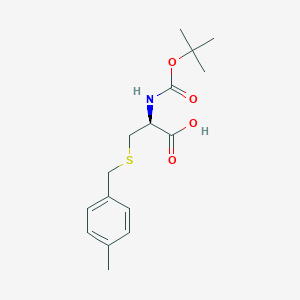
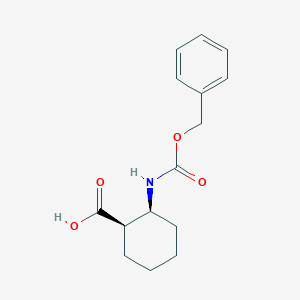
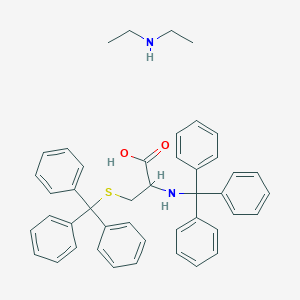
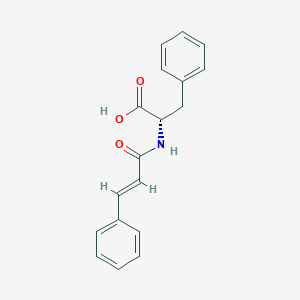
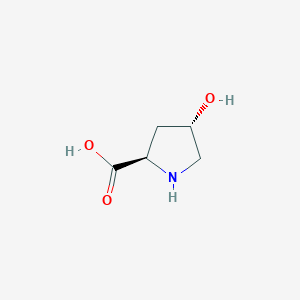
![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)
